4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Pharmaceutical Analysis Impurity Profiling Method Validation

This Fedratinib Impurity 1 reference standard ensures reliable chromatographic identification (retention time 2.6 min) and quantification in ANDA/DMF submissions. Its para‑substituted aniline structure is indispensable for the coupling reaction in the Fedratinib synthetic route; ortho‑ or meta‑isomers invalidate regulatory methods. Supplied with water ≤0.3 % and ICH Q3C‑compliant residual solvents, the material integrates directly into validated HPLC protocols and continuous‑flow manufacturing workflows.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 50609-01-3
Cat. No. B3023545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
CAS50609-01-3
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2
InChIKeyOTYZNDKWNPQQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3): A Critical Intermediate and Reference Standard for Kinase Inhibitor Development


4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) is a substituted aniline derivative featuring a pyrrolidine-ethoxy side chain. It serves as a key synthetic intermediate in the preparation of Fedratinib (TG101348/SAR302503), a JAK2 inhibitor for myelofibrosis [1], and is cataloged as Fedratinib Impurity 1. The compound exhibits JAK2 kinase inhibitory activity and is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing [2].

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Substitution Risks: Why Structural Analogs Cannot Replace This Specific Intermediate


Substitution with generic aniline derivatives or alternative pyrrolidinyl-ethoxy isomers (e.g., ortho- or meta-substituted) is not permissible in regulated pharmaceutical synthesis due to the compound's specific role as Fedratinib Impurity 1 [1]. The para-substitution pattern is critical for the subsequent coupling reactions in the Fedratinib synthetic route [2]. Furthermore, as a reference standard, its precise retention time (2.6 minutes in validated HPLC methods) and unique mass spectrometric fragmentation pattern are essential for impurity profiling and regulatory compliance [3]. Use of non-identical compounds would invalidate analytical methods and compromise regulatory submissions.

Quantitative Differentiation of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) Against Comparators


HPLC Retention Time Differentiation in Fedratinib Impurity Profiling

In a validated stability-indicating HPLC method for Fedratinib impurity quantification, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Impurity 1) exhibits a retention time of 2.6 minutes, distinctly resolved from Fedratinib (5.4 min) and other process-related impurities (Impurity 2: 9.2 min; Impurity 3: 3.5 min) [1]. This resolution is critical for accurate quantification.

Pharmaceutical Analysis Impurity Profiling Method Validation

Purity Grade Differentiation for Pharmaceutical Reference Standards

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is offered in two distinct purity grades: ≥95% for general research use and ≥98.5% (HPLC) with water content ≤0.3% (Karl Fischer) and residual solvents meeting ICH Q3C guidelines for pharmaceutical reference standard applications . This differentiates it from generic aniline derivatives that typically lack such rigorously controlled impurity profiles.

Analytical Chemistry Quality Control Reference Standards

Solubility Profile Optimization for Reaction Workflows

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline demonstrates good solubility in methanol, ethanol, and DMSO, while being only slightly soluble in water . This profile is advantageous for common organic synthesis and purification workflows compared to more hydrophilic analogs that may partition into aqueous phases during workup.

Process Chemistry Reaction Optimization Solvent Selection

Stability Under Acidic Conditions for Continuous Flow Synthesis

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline exhibits enhanced stability under acidic conditions, enabling compatibility with continuous flow synthesis systems . This property is a key differentiator from acid-sensitive aniline derivatives that may degrade under similar process conditions.

Process Chemistry Continuous Flow Stability

High-Value Application Scenarios for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Based on Differentiated Evidence


Fedratinib Impurity Reference Standard for ANDA/DMF Submissions

Procurement of high-purity (≥98.5%) 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline as Fedratinib Impurity 1 reference standard for analytical method development, validation, and quality control in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Its distinct HPLC retention time (2.6 min) and controlled impurity profile (water ≤0.3%, ICH Q3C compliant residual solvents) are essential for accurate quantification and regulatory compliance [1].

Key Intermediate in Fedratinib Synthesis

Use as a critical building block in the multi-step synthesis of Fedratinib (TG101348), a JAK2 inhibitor for myelofibrosis. The para-substituted aniline moiety is essential for the coupling reaction with pyrimidine cores to form the active pharmaceutical ingredient [2]. The compound's solubility profile and acid stability support scalable process chemistry workflows.

Kinase Inhibitor Probe Synthesis in Oncology Research

Utilization as a versatile intermediate for the synthesis of novel kinase inhibitor probes targeting JAK2 and related kinases. The compound's intrinsic JAK2 inhibitory activity and its role as a precursor in patented bi-aryl-meta-pyrimidine kinase inhibitors [2] make it a valuable starting material for medicinal chemistry campaigns.

Continuous Flow Process Development and Optimization

Employment in continuous flow synthesis systems for the production of pyrrolidinyl-ethoxy substituted aniline derivatives. The compound's enhanced stability under acidic conditions enables integration into automated, scalable flow reactors, improving process efficiency and reducing manufacturing costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.